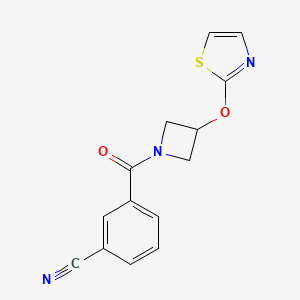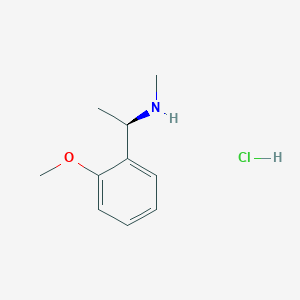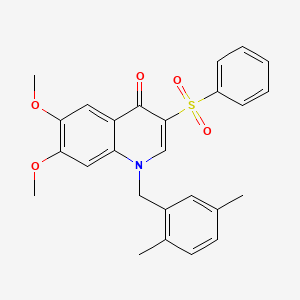
1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, commonly known as DMQX, is a synthetic compound that belongs to the quinoline family. DMQX has been widely used in scientific research due to its ability to selectively block the activity of a specific type of glutamate receptor, known as the AMPA receptor.
Aplicaciones Científicas De Investigación
Synthesis Methods
Quinolinone derivatives have been synthesized through various methods, aiming at achieving efficient routes for potential applications in medicinal chemistry. For example, Mizuno et al. (2006) discussed efficient syntheses of metabolites related to quinoline derivatives, highlighting the use of methanesulfonyl as a protective group in a Friedel–Crafts reaction, demonstrating a novel synthetic route with high yield (Mizuno et al., 2006). This approach signifies the ongoing efforts in optimizing synthetic pathways for complex quinolinone-based compounds.
Structural Analysis and Characterization
The structural analysis and characterization of quinolinone derivatives are crucial for understanding their potential applications. Michelini et al. (2019) provided a comprehensive analysis of two novel quinolinone structures, demonstrating their utility as building blocks for various applications in pharmacy, medicine, and engineering (Michelini et al., 2019). These studies involve advanced techniques like X-ray diffraction and NMR spectroscopy to elucidate the molecular structures, which is essential for the development of new drugs and materials.
Potential Biological Activities
Quinolinone derivatives exhibit a range of biological activities, making them of interest in drug discovery and development. Research has explored their potential as antitumor agents, highlighting the synthesis and evaluation of quinoline derivatives for their cytotoxic effects on cancer cell lines (Tseng et al., 2009). Such studies are pivotal in identifying new therapeutic agents based on quinolinone scaffolds.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-17-10-11-18(2)19(12-17)15-27-16-25(33(29,30)20-8-6-5-7-9-20)26(28)21-13-23(31-3)24(32-4)14-22(21)27/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPJUEZWMKCTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


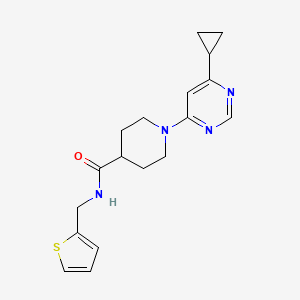
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![Ethyl 4-{4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-amido}benzoate](/img/structure/B2761529.png)
![1-(Indolin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2761530.png)

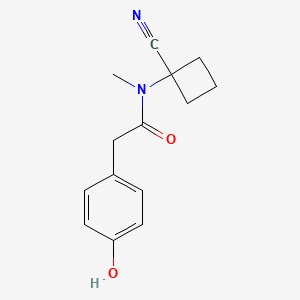
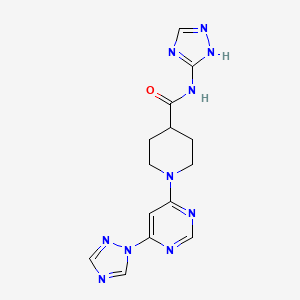
![2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide](/img/structure/B2761535.png)
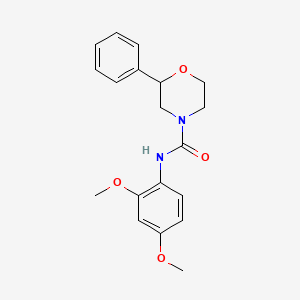
![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2761540.png)
